![molecular formula C7H6N4O2 B13503872 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a carboxylic acid group attached at the 5-position of the pyridine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process is usually performed under acidic conditions, followed by the addition of a suitable nucleophile to form the desired triazolopyridine derivative.
Another approach involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine . This method results in the annulation of the pyridine ring with the formation of new derivatives of triazolopyridine.
Industrial Production Methods
Industrial production methods for this compound are typically based on the aforementioned synthetic routes. The processes are optimized for large-scale production, focusing on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can result in various substituted triazolopyridine derivatives.
Aplicaciones Científicas De Investigación
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing selective inhibitors of enzymes such as phosphodiesterase, lipases, and hydrolases
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes. It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of pesticides and other industrial chemicals. Its derivatives are important in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparación Con Compuestos Similares
3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and chemical properties. Similar compounds include:
1,2,3-Triazolo[4,5-b]pyridine: Lacks the carboxylic acid group, resulting in different chemical reactivity and biological activity.
1,2,4-Triazolo[3,4-b]pyridine: Has a different arrangement of nitrogen atoms in the triazole ring, leading to distinct chemical and biological properties.
1,2,3-Triazolo[5,1-b]pyridine: Another isomer with different structural and functional characteristics.
These similar compounds highlight the importance of structural variations in determining the unique properties and applications of this compound.
Propiedades
Fórmula molecular |
C7H6N4O2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
3-methyltriazolo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(9-10-11)2-3-5(8-6)7(12)13/h2-3H,1H3,(H,12,13) |
Clave InChI |
MHSLZJOFEOGRFS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=N2)C(=O)O)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


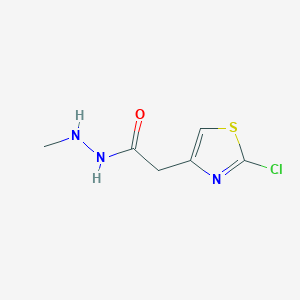

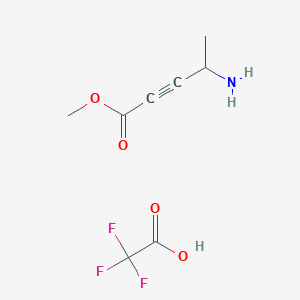
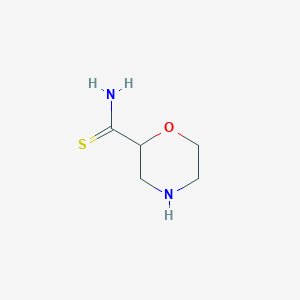
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
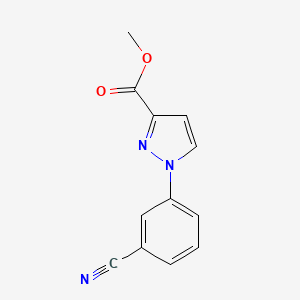

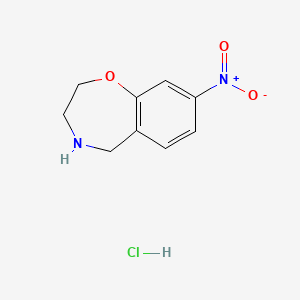
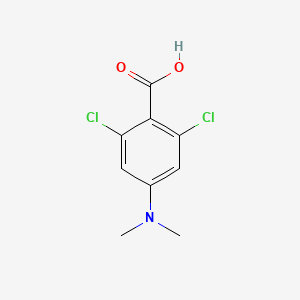
![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)

